7-Chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
7-Chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
L 663581 is a Pprtial agonist at the benzodiazepine receptor.
Brand Name:
Vulcanchem
CAS No.:
122384-14-9
VCID:
VC0532140
InChI:
InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3
SMILES:
CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C
Molecular Formula:
C17H16ClN5O2
Molecular Weight:
357.8 g/mol
7-Chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
CAS No.: 122384-14-9
Inhibitors
VCID: VC0532140
Molecular Formula: C17H16ClN5O2
Molecular Weight: 357.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 122384-14-9 |
---|---|
Product Name | 7-Chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
Molecular Formula | C17H16ClN5O2 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | 7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3 |
Standard InChIKey | SEWXZWMBVGJJPG-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
Canonical SMILES | CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
Appearance | Solid powder |
Description | L 663581 is a Pprtial agonist at the benzodiazepine receptor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine FG 8205 FG-8205 L 663581 L-663581 |
Reference | 1: Guscott MR, Cook GP, Bristow LJ. Contextual fear conditioning and baseline startle responses in the rat fear-potentiated startle test: a comparison of benzodiazepine/gamma-aminobutyric acid-A receptor agonists. Behav Pharmacol. 2000 Sep;11(6):495-504. PubMed PMID: 11103915. 2: Hadingham KL, Wafford KA, Thompson SA, Palmer KJ, Whiting PJ. Expression and pharmacology of human GABAA receptors containing gamma 3 subunits. Eur J Pharmacol. 1995 Nov 30;291(3):301-9. PubMed PMID: 8719414. 3: Jackson A. State-dependent effects of atypical benzodiazepine-receptor agonists. Psychopharmacology (Berl). 1995 Jun;119(4):399-404. PubMed PMID: 7480519. 4: Lin JH, Chen IW, Lin TH. Blood-brain barrier permeability and in vivo activity of partial agonists of benzodiazepine receptor: a study of L-663,581 and its metabolites in rats. J Pharmacol Exp Ther. 1994 Dec;271(3):1197-202. PubMed PMID: 7996426. 5: Chen IW, Lin JH. Physiological disposition of L-663,581, a partial agonist of the benzodiazepine receptor, in laboratory animals. Drug Metab Dispos. 1994 Sep-Oct;22(5):693-9. PubMed PMID: 7835219. 6: Stanhope KJ, Roe S, Dawson G, Draper F, Jackson A. Effect of the benzodiazepine receptor agonist, zolpidem, on palatable fluid consumption in the rat. Psychopharmacology (Berl). 1993;111(2):185-9. PubMed PMID: 7870950. 7: Tricklebank MD, Honoré T, Iversen SD, Kemp JA, Knight AR, Marshall GR, Rupniak NM, Singh L, Tye S, Watjen F, et al. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. Br J Pharmacol. 1990 Nov;101(3):753-61. PubMed PMID: 1963808; PubMed Central PMCID: PMC1917729. 8: Lin TH, Lin JH. Effects of protein binding and experimental disease states on brain uptake of benzodiazepines in rats. J Pharmacol Exp Ther. 1990 Apr;253(1):45-50. PubMed PMID: 1970363. |
PubChem Compound | 129710 |
Last Modified | Nov 11 2021 |
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